5,6-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol
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Overview
Description
5,6-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol is an organic compound with the molecular formula C12H12Cl2N2O2 and a molecular weight of 287.14 g/mol . This compound is characterized by the presence of chlorine atoms and an indazole ring, making it a unique structure with potential pharmacological properties .
Preparation Methods
The synthesis of 5,6-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol typically involves organic synthesis reactions. The process may include the use of indazole derivatives and chlorinating agents to introduce the chlorine atoms into the structure . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve the desired product. Industrial production methods may involve scaling up these reactions while ensuring safety and efficiency .
Chemical Reactions Analysis
5,6-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may exhibit biological activity, making it a candidate for studying biochemical pathways.
Medicine: The compound’s potential pharmacological properties could be explored for developing new therapeutic agents.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
Similar compounds to 5,6-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol include other indazole derivatives with chlorine atoms. These compounds may share similar chemical properties but differ in their biological activities and applications. The unique structure of this compound, particularly the presence of the tetrahydropyran group, distinguishes it from other related compounds .
Comparison with Similar Compounds
Properties
Molecular Formula |
C12H12Cl2N2O2 |
---|---|
Molecular Weight |
287.14 g/mol |
IUPAC Name |
5,6-dichloro-1-(oxan-2-yl)indazol-4-ol |
InChI |
InChI=1S/C12H12Cl2N2O2/c13-8-5-9-7(12(17)11(8)14)6-15-16(9)10-3-1-2-4-18-10/h5-6,10,17H,1-4H2 |
InChI Key |
HNLVTJGCLWWBRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=CC(=C(C(=C3C=N2)O)Cl)Cl |
Origin of Product |
United States |
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